
1-(|A-D-Xylofuranosyl)-5-methyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(|A-D-Xylofuranosyl)-5-methyluracil is a nucleoside analog that consists of a uracil base attached to a xylofuranose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(|A-D-Xylofuranosyl)-5-methyluracil typically involves the glycosylation of 5-methyluracil with a xylofuranose derivative. One common method includes the use of a protected xylofuranose, which is reacted with 5-methyluracil in the presence of a Lewis acid catalyst to form the desired nucleoside. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as crystallization or chromatography, and quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: 1-(|A-D-Xylofuranosyl)-5-methyluracil can undergo various chemical reactions, including:
Oxidation: The uracil base can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can modify the uracil base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the uracil base or the sugar moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives with additional functional groups, while substitution reactions can introduce new substituents to the uracil base or the sugar moiety.
Scientific Research Applications
1-(|A-D-Xylofuranosyl)-5-methyluracil has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside chemistry and glycosylation reactions.
Biology: Investigated for its interactions with nucleic acids and potential as a probe for studying DNA and RNA structures.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the synthesis of nucleoside analogs and other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(|A-D-Xylofuranosyl)-5-methyluracil involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. The compound may act as a chain terminator during DNA or RNA synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, and the pathways involved are related to nucleic acid metabolism and replication.
Comparison with Similar Compounds
- 1-(|A-D-Xylofuranosyl)uracil
- 1-(|A-D-Xylofuranosyl)thymine
- 1-(|A-D-Xylofuranosyl)cytosine
Comparison: 1-(|A-D-Xylofuranosyl)-5-methyluracil is unique due to the presence of the methyl group at the 5-position of the uracil base, which can influence its chemical reactivity and biological activity. Compared to 1-(|A-D-Xylofuranosyl)uracil, the methyl group provides additional steric and electronic effects that can affect its interactions with enzymes and nucleic acids. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C10H14N2O6 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6?,7+,9-/m1/s1 |
InChI Key |
DWRXFEITVBNRMK-AOXOCZDOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


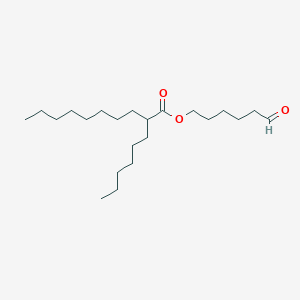

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one](/img/structure/B12405929.png)
![1-[(2R,3R,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405933.png)

![9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12405966.png)

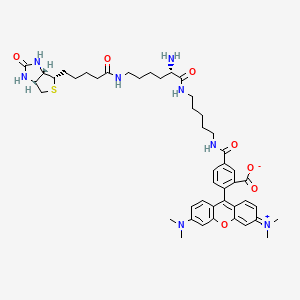
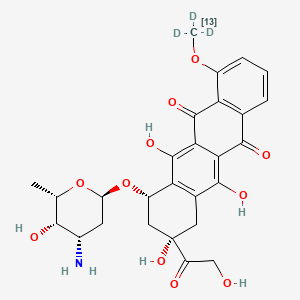
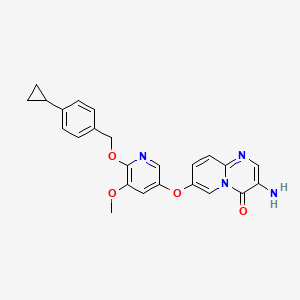
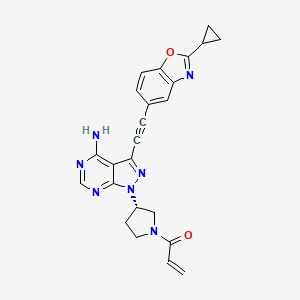
![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)
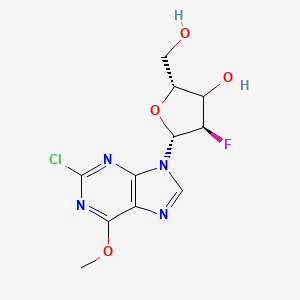
![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)
